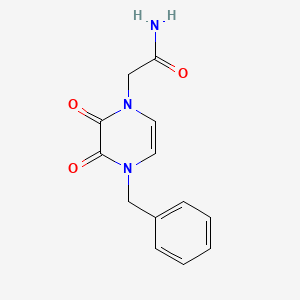

![molecular formula C21H17N3O2S B2767266 Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049420-55-4](/img/structure/B2767266.png)

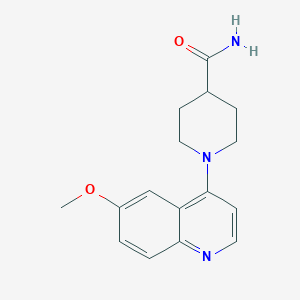

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound. It belongs to a class of compounds known as imidazo[2,1-b]thiadiazoles . These compounds are known for their wide range of biological activities, including anticancer, antitubercular, antimicrobial, anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reaction is carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis . The NMR spectrum of a similar compound shows characteristic peaks corresponding to various functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically monitored by TLC using CHCl3 and CH3OH as eluent .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by IR, NMR, and Mass spectroscopy . The IR spectra of similar derivatives show characteristic N–H stretching peaks at 3200–3400 cm−1 corresponding to the primary NH2 group, and C=O stretching peaks at 1709 cm−1 and 1674 cm−1 corresponding to the COCH3 group and COOC2H5 group, respectively .Applications De Recherche Scientifique

Antiproliferative Activity

Research has indicated that certain indole and imidazo[2,1-b]thiazole conjugates exhibit considerable antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer. For example, compounds with these motifs have shown to effectively inhibit microtubule assembly formation, indicating potential as cancer therapeutics due to their ability to disrupt critical cellular processes in cancer cells (Kishore Mullagiri et al., 2018).

Antimicrobial and Antioxidant Activities

Indole derivatives have been synthesized with various functional groups leading to significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. These activities are attributed to the structural features of the compounds, suggesting that modifications in the indole scaffold can lead to potentially effective therapeutic agents (Vaijinath A. Verma et al., 2019).

Drug Discovery and Development

Synthetic strategies involving indoles and related heterocycles have been utilized to create bioactive analogs with potential utility in drug discovery. Such strategies include aerobic C2-H functionalization of indoles, leading to the synthesis of compounds that can be transformed into bioactive molecules. This demonstrates the versatility of indole-based compounds in medicinal chemistry and their potential as starting points for the development of novel therapeutics (Weidong Kong et al., 2018).

Neuroprotective Agents

Some indole derivatives have been identified as selective NR1/2B N-methyl-D-aspartate receptor antagonists, offering potential as neuroprotective agents. These compounds show promising activity in various assays, suggesting their utility in treating neurodegenerative diseases (I. Borza et al., 2007).

Antioxidant Properties

Indole and its derivatives have been studied for their potent electron-donating and radical-scavenging properties, indicating their potential as antioxidants. These properties are crucial for protecting biological systems against oxidative stress and related diseases (B. Poeggeler et al., 1996).

Mécanisme D'action

Target of Action

Indole-derived compounds, such as the one , have been found to bind with high affinity to multiple receptors . Specifically, some indole-derived imidazo[2,1-b][1,3,4]thiadiazoles have been shown to target the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and differentiation.

Mode of Action

The compound interacts with its targets, such as EGFR, by binding to them. This binding can inhibit the function of the target, leading to changes in cellular processes. For instance, EGFR inhibition can disrupt cell growth and proliferation .

Biochemical Pathways

Given its potential egfr inhibitory activity , it may impact pathways downstream of EGFR, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Pharmacokinetics

Indole derivatives, in general, are known for their broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.

Result of Action

The compound’s action at the molecular and cellular level results in the inhibition of target proteins like EGFR , leading to disruption of cell growth and proliferation. This can have potential therapeutic effects, particularly in the context of diseases characterized by abnormal cell growth, such as cancer.

Orientations Futures

The future research directions in this field could involve the design of new compounds to combat resistant bacteria and fungi, given the increasing number of immunocompromised patients . Additionally, the exploration of other biological activities of these compounds could also be a promising area of research .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been found to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-16-8-6-14(7-9-16)17-12-24-19(13-27-21(24)22-17)20(25)23-11-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPSQFPEGSYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

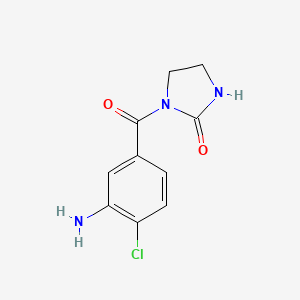

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)

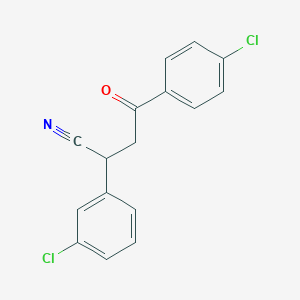

![1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767195.png)

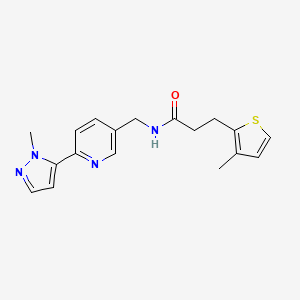

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)

![Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2767199.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)